7-(4-Methylphenyl)-2-oxo-1,3-benzoxathiol-5-yl (2-methylphenoxy)acetate
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Overview
Description
7-(4-METHYLPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 2-(2-METHYLPHENOXY)ACETATE is a complex organic compound that belongs to the class of benzoxathiol derivatives This compound is characterized by its unique structure, which includes a benzoxathiol core and phenyl groups substituted with methyl and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-METHYLPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 2-(2-METHYLPHENOXY)ACETATE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Benzoxathiol Core: The benzoxathiol core can be synthesized through the reaction of 2-mercaptobenzoic acid with appropriate reagents under controlled conditions.
Substitution Reactions: The phenyl groups are introduced through substitution reactions, where 4-methylphenyl and 2-methylphenoxy groups are attached to the benzoxathiol core.
Esterification: The final step involves esterification to form the acetate derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and stringent quality control measures to ensure consistency.
Chemical Reactions Analysis
Types of Reactions
7-(4-METHYLPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 2-(2-METHYLPHENOXY)ACETATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, 7-(4-METHYLPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 2-(2-METHYLPHENOXY)ACETATE is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine
The compound is investigated for its potential therapeutic applications. Its structure suggests it may interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of 7-(4-METHYLPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 2-(2-METHYLPHENOXY)ACETATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methylphenyl)-2-oxoethyl (2-methylphenoxy)acetate
- 2-(4-Methylsulfonylphenyl) indole derivatives
Uniqueness
Compared to similar compounds, 7-(4-METHYLPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 2-(2-METHYLPHENOXY)ACETATE stands out due to its unique benzoxathiol core and the specific substitution pattern of its phenyl groups. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C23H18O5S |
---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
[7-(4-methylphenyl)-2-oxo-1,3-benzoxathiol-5-yl] 2-(2-methylphenoxy)acetate |
InChI |
InChI=1S/C23H18O5S/c1-14-7-9-16(10-8-14)18-11-17(12-20-22(18)28-23(25)29-20)27-21(24)13-26-19-6-4-3-5-15(19)2/h3-12H,13H2,1-2H3 |
InChI Key |
NNVJVTREFPHLET-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3C(=CC(=C2)OC(=O)COC4=CC=CC=C4C)SC(=O)O3 |
Origin of Product |
United States |
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